molecular formula C16H12BrN3O7 B5363266 N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine

N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine

Cat. No. B5363266
M. Wt: 438.19 g/mol
InChI Key: QRGBMSVMJLKNPL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine, also known as BFA-Gly, is a synthetic compound that has been widely used in scientific research due to its unique properties. BFA-Gly is a potent inhibitor of protein transport and has been shown to affect various cellular processes.

Mechanism of Action

N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine inhibits protein transport by binding to a protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that plays a crucial role in the regulation of protein transport. This compound binds to ARF and prevents its activation, leading to the inhibition of protein transport.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting protein transport. It has also been shown to affect the secretion of cytokines and chemokines, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has several advantages for lab experiments. It is a potent inhibitor of protein transport, making it an ideal tool for studying the role of protein transport in various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations. It is not specific to ARF and can also bind to other proteins, leading to off-target effects. It also has a short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the use of N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in scientific research. One direction is the development of more specific inhibitors of protein transport that target ARF specifically. Another direction is the use of this compound in combination with other inhibitors to study the role of protein transport in complex cellular processes. Additionally, this compound could be used to study the role of protein transport in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study protein transport and cellular processes. It is a potent inhibitor of protein transport and has several advantages for lab experiments. However, it also has some limitations, and there are several future directions for its use in scientific research. This compound has the potential to advance our understanding of complex cellular processes and contribute to the development of new therapies for various diseases.

Synthesis Methods

N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is synthesized through a series of chemical reactions. The first step involves the synthesis of 5-bromo-2-furoic acid, which is then reacted with 3-nitrobenzaldehyde to form the intermediate compound, 2-(5-bromo-2-furoyl)-3-nitrophenylacrylic acid. This intermediate is then reacted with glycine to form the final product, this compound.

Scientific Research Applications

N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been extensively used in scientific research as a tool to study protein transport and cellular processes. It has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This inhibition has been used to study the role of protein transport in various cellular processes, including cell signaling, cell division, and apoptosis.

properties

IUPAC Name

2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O7/c17-13-5-4-12(27-13)16(24)19-11(15(23)18-8-14(21)22)7-9-2-1-3-10(6-9)20(25)26/h1-7H,8H2,(H,18,23)(H,19,24)(H,21,22)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGBMSVMJLKNPL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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